molecular formula C12H15N B6597616 2-methyl-5-(propan-2-yl)-1H-indole CAS No. 1368912-37-1

2-methyl-5-(propan-2-yl)-1H-indole

Cat. No.: B6597616
CAS No.: 1368912-37-1
M. Wt: 173.25 g/mol
InChI Key: ZZABNZLLIORENK-UHFFFAOYSA-N
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Description

2-methyl-5-(propan-2-yl)-1H-indole is a high-purity organic compound belonging to the class of indole derivatives . The indole scaffold is a privileged structure in medicinal chemistry and is ubiquitous across natural sources and synthetic bioactive molecules . It is a fundamental building block for researchers developing novel therapeutic agents, particularly in the fields of oncology and anti-infectives. The indole nucleus is a critical pharmacophore in numerous FDA-approved anticancer drugs, including sunitinib and panobinostat, and regulates numerous proteins and genes significant in cancer development . Furthermore, indole derivatives are extensively investigated for their broad-spectrum anti-infective potential, including antibacterial, antifungal, antiviral, and antimalarial activities . The specific substitution pattern on the indole core, such as the 2-methyl and 5-isopropyl groups present in this compound, allows medicinal chemists to explore structure-activity relationships (SAR) to optimize potency, overcome drug resistance, and reduce toxicity . This product is provided as a characterized reference standard and is intended for research and development purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a standard in analytical studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-8(2)10-4-5-12-11(7-10)6-9(3)13-12/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZABNZLLIORENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368912-37-1
Record name 2-methyl-5-(propan-2-yl)-1H-indole
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Synthetic Methodologies for 2 Methyl 5 Propan 2 Yl 1h Indole and Analogous Indole Architectures

Classical Indole (B1671886) Synthesis Approaches and their Modern Developments

Classical methods for indole synthesis have been refined over decades to improve yields, expand substrate scope, and introduce milder reaction conditions. nih.govresearchgate.net These foundational reactions remain highly relevant in both academic and industrial settings.

Fischer Indole Synthesis and Mechanistic Variants

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the most widely used methods for preparing indoles. bhu.ac.inchemicalbook.com The reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone, under acidic conditions. wikiwand.combyjus.com For the synthesis of 2-methyl-5-(propan-2-yl)-1H-indole, the logical starting materials would be (4-isopropylphenyl)hydrazine (B1333479) and acetone (B3395972).

The mechanism proceeds through several key steps:

Formation of Phenylhydrazone: The initial step is the condensation of the arylhydrazine with a carbonyl compound to form the corresponding phenylhydrazone. numberanalytics.com

Tautomerization to Ene-hydrazine: The phenylhydrazone then tautomerizes to the more reactive ene-hydrazine intermediate. wikipedia.org

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: A crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate. numberanalytics.comwikipedia.org

Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent elimination of ammonia (B1221849) to yield the final aromatic indole ring. wikipedia.org

Table 1: Key Steps in Fischer Indole Synthesis

StepDescription
1 Phenylhydrazine and a carbonyl compound condense to form a phenylhydrazone. numberanalytics.com
2 The phenylhydrazone isomerizes to an ene-hydrazine tautomer. wikipedia.org
3 A wikipedia.orgwikipedia.org-sigmatropic rearrangement forms a di-imine. numberanalytics.comwikipedia.org
4 Cyclization and elimination of ammonia lead to the indole product. wikipedia.org

Modern advancements in the Fischer indole synthesis have focused on the use of milder catalysts and reaction conditions. organic-chemistry.org For instance, palladium-catalyzed variations, known as the Buchwald modification, allow for the cross-coupling of aryl bromides with hydrazones to generate the necessary intermediates. wikipedia.org This expands the scope of the reaction to include a wider range of starting materials. The regioselectivity of the Fischer synthesis can be influenced by the acidity of the medium and steric effects of the substituents on the starting materials. byjus.comnih.gov

Madelung Synthesis: Classical Conditions and Milder Adaptations for 2-Substituted Indoles

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce an indole. chemicalbook.comwikipedia.org To synthesize a 2-substituted indole like this compound, one would start with the appropriately substituted N-acyl-o-toluidine.

Classically, this reaction required harsh conditions, such as the use of sodium or potassium alkoxides at temperatures between 200-400 °C, which limited its application to the synthesis of simple indoles without sensitive functional groups. bhu.ac.inwikipedia.org

However, modern adaptations have significantly improved the utility of the Madelung synthesis. The use of organolithium bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (B95107) allows the reaction to proceed at much lower temperatures, sometimes even as low as -20 to 25 °C. wikipedia.org These milder conditions are compatible with a wider range of functional groups. The Smith-modified Madelung synthesis, for example, utilizes organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids, providing a versatile route to substituted indoles. wikipedia.org

Reissert Indole Synthesis: Stepwise Pathways to Indoles

The Reissert indole synthesis is a multi-step process that provides a route to indoles, particularly those with a carboxylic acid group at the 2-position, which can be subsequently removed. chemicalbook.comwikipedia.org

The classical Reissert synthesis involves the following steps:

Condensation: An o-nitrotoluene derivative undergoes a base-catalyzed condensation with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.orgchempedia.info

Reductive Cyclization: The nitro group of the pyruvate (B1213749) intermediate is reduced, typically with zinc in acetic acid or other reducing agents like ferrous sulfate (B86663) and ammonia, which leads to spontaneous cyclization. wikipedia.orgresearchgate.net

Formation of Indole-2-carboxylic acid: This cyclization yields an indole-2-carboxylic acid. wikipedia.org

Decarboxylation: If the unsubstituted indole is desired, the carboxylic acid can be removed by heating. wikipedia.org

Table 2: Steps of the Reissert Indole Synthesis

StepReactantsProduct
1 o-Nitrotoluene, Diethyl oxalate, Base (e.g., Potassium ethoxide) wikipedia.orgEthyl o-nitrophenylpyruvate wikipedia.org
2 Ethyl o-nitrophenylpyruvate, Reducing agent (e.g., Zn/AcOH) wikipedia.orgIndole-2-carboxylic acid wikipedia.org
3 Indole-2-carboxylic acid, Heat wikipedia.orgIndole wikipedia.org

Modern variations have explored different reducing agents and reaction conditions to improve efficiency and scope. researchgate.net Continuous-flow hydrogenation has also been successfully applied to the reductive cyclization step, offering better control and scalability. akjournals.com

Bartoli Indole Synthesis: Application to Substituted Indoles

The Bartoli indole synthesis is a powerful method for preparing substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. chemicalbook.comwikipedia.org A key feature of this reaction is that the presence of a substituent at the ortho position of the nitroarene is often necessary for the reaction to be successful, with bulkier groups generally leading to higher yields. wikipedia.org

The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org The proposed mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement. jk-sci.com

The Bartoli synthesis is valued for its ability to produce indoles with substitution on both the carbocyclic and pyrrole (B145914) rings, which can be challenging with other methods. wikipedia.org Modifications, such as using an ortho-bromine as a directing group that is later removed, have further expanded the versatility of this synthesis. wikipedia.org

Nenitzescu Indole Synthesis for 5-Hydroxyindole (B134679) Derivatives

The Nenitzescu indole synthesis is a specific and direct method for the preparation of 5-hydroxyindole derivatives. chemicalbook.comwikipedia.org It involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgnumberanalytics.com The reaction mechanism includes a Michael addition followed by a nucleophilic attack and an elimination step. wikipedia.org

This synthesis is particularly valuable for accessing the 5-hydroxyindole core, which is a key structural element in many biochemically important molecules, including the neurotransmitter serotonin (B10506) and the anti-inflammatory drug indomethacin. wikipedia.orgresearchgate.net

Recent developments have focused on using milder Lewis acids and environmentally benign solvents, such as cyclopentyl methyl ether, to carry out the reaction at room temperature. cnr.it Solid-phase variations of the Nenitzescu synthesis have also been developed, allowing for easier purification and the potential for combinatorial library synthesis. wikipedia.org

Bischler Indole Synthesis and Product Regioselectivity

The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine. wikipedia.org It is a classical method that has been known for over a century.

The mechanism involves the initial formation of an α-aminoketone, which then undergoes cyclization and dehydration to form the indole. However, the reaction often suffers from harsh conditions, low yields, and a lack of predictable regioselectivity, especially when using unsymmetrical ketones or substituted anilines. wikipedia.orgresearchgate.net This has limited its widespread application compared to other indole syntheses.

Modern modifications have aimed to address these limitations. For example, the use of catalysts like lithium bromide and the application of microwave irradiation have been shown to lead to milder reaction conditions and improved yields. wikipedia.org

Transition-Metal Catalyzed Synthetic Strategies for Indoles

The advent of transition-metal catalysis has revolutionized the synthesis of indoles, offering powerful and versatile methods for their construction. mdpi.com Metals such as palladium, copper, iron, nickel, rhodium, ruthenium, and silver have all been instrumental in developing novel synthetic routes. mdpi.combeilstein-journals.org These catalysts facilitate a range of reactions, including cyclizations and functionalizations, often with high efficiency and selectivity. mdpi.comnih.gov

Palladium-Catalyzed Cyclization and Functionalization of Indoles

Palladium has emerged as a particularly effective catalyst in indole synthesis, enabling a variety of cyclization and functionalization reactions. nih.govbeilstein-journals.orgacs.org Its versatility allows for the formation of the indole core from readily available starting materials through processes like the Larock indole synthesis and carbonylative approaches. beilstein-journals.orgacs.orgwikipedia.orgthieme-connect.com

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly regioselective, with the bulkier substituent of the alkyne typically ending up at the 2-position of the indole ring. ub.eduthieme-connect.com The reaction mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination yield the indole product and regenerate the active palladium catalyst. wikipedia.orgyoutube.com

Initially, the reaction was performed with Pd(OAc)₂, a carbonate or acetate (B1210297) base, and sometimes triphenylphosphine (B44618) and n-Bu₄NCl. ub.edu However, the use of LiCl has been found to improve reproducibility and effectiveness. ub.eduthieme-connect.com While the original method utilized o-iodoanilines, advancements have enabled the use of more cost-effective o-bromoanilines and o-chloroanilines by employing specific ligands and solvents like N-methyl-2-pyrrolidone (NMP). wikipedia.org

Recent developments have also focused on creating more practical and regioselective processes. For instance, a ferrocene-functionalized N-heterocyclic carbene (NHC)–palladium complex has been successfully used to catalyze the reaction of o-iodoanilines or o-bromoanilines with both symmetrical and unsymmetrical internal alkynes, resulting in good yields and high regioselectivity. rsc.org Furthermore, the Larock synthesis has been adapted for asymmetric synthesis, leading to the creation of N-N axially chiral indoles with high enantioselectivity. nih.gov

Table 1: Examples of Larock Indole Synthesis Conditions

Starting MaterialsCatalyst SystemSolventAdditiveYieldReference
o-Iodoaniline, DiphenylacetylenePd(OAc)₂DMFK₂CO₃, n-Bu₄NCl98% youtube.com
o-Iodoaniline, 1-Phenyl-1-propynePd(OAc)₂DMFNaOAc, LiCl85% wikipedia.org
o-Bromoaniline, DiphenylacetylenePd(dppf)Cl₂NMPNa₂CO₃82% wikipedia.org
o-Chloroaniline, DiphenylacetylenePd(dtbpf)Cl₂NMPK₃PO₄75% wikipedia.org
N-Pyrrolyl-o-iodoaniline, AlkynePd(OAc)₂, Chiral LigandTolueneK₂CO₃High ee nih.gov

This table is for illustrative purposes and specific conditions may vary.

Carbonylative reactions, which introduce a carbonyl group into a molecule, offer a versatile and cost-effective method for synthesizing and functionalizing indoles. beilstein-journals.orgnih.gov These approaches often utilize carbon monoxide or its surrogates as a C1 building block. beilstein-journals.org

Palladium-catalyzed carbonylative cyclization of 2-alkynylanilines is a key strategy. The reaction mechanism typically involves the interaction of a Pd(II) species with the alkyne's triple bond, which triggers an intramolecular nucleophilic attack by the amino group to form an indolyl-palladium species. beilstein-journals.org This is followed by CO insertion and subsequent reductive elimination to yield the functionalized indole. beilstein-journals.org

For instance, a novel palladium-catalyzed carbonylation of indoles with CO and aromatic boronic acids has been developed for the synthesis of indol-3-yl aryl ketones. acs.org This method demonstrates good functional group tolerance and provides high yields under mild conditions. acs.org

Application of Other Transition Metals in Indole Synthesis

Beyond palladium, a variety of other transition metals, including copper, iron, nickel, rhodium, ruthenium, and silver, have been successfully employed in the synthesis of indoles. mdpi.combeilstein-journals.org

Copper: Copper catalysts, such as CuI, are effective in cross-dehydrogenative coupling reactions for indole synthesis. mdpi.com For example, the reaction of anilines with electron-withdrawing substituted internal alkynes in the presence of a copper catalyst can lead to the formation of enamines, which then cyclize to indoles. mdpi.com

Iron: Iron catalysts have been utilized for the C-H functionalization of indoles with α-aryl-α-diazoesters, providing α-aryl-α-indolylacetates in high yields under mild conditions. nankai.edu.cn

Rhodium: Rhodium catalysts have been employed in various indole syntheses, including the oxidative coupling of acetanilides and alkynes under solventless conditions. mdpi.com Rhodium(III) catalysts are particularly useful for cascade annulation reactions to produce fused indole systems. nih.gov

Ruthenium: Ruthenium-catalyzed oxidative coupling of NH protic amides with alkynes has been developed for the synthesis of complex structures like N-acyl indoles. bohrium.com

Silver: Silver has been used in transition metal-catalyzed dearomatization of indoles, leading to the formation of spirocyclic indole derivatives. acs.org

C-H Activation/Functionalization for Regioselective Indole Synthesis

Direct C-H activation/functionalization has emerged as a powerful and atom-economical strategy for the regioselective synthesis of functionalized indoles, offering an alternative to traditional cross-coupling methods. bohrium.comnih.gov This approach avoids the need for pre-functionalized starting materials, thereby increasing synthetic efficiency. beilstein-journals.org

Transition metal catalysts, particularly palladium and rhodium, play a crucial role in directing the C-H activation to specific positions on the indole ring. thieme-connect.combohrium.com For example, palladium-catalyzed C-H functionalization has been used for the direct olefination at the C4 position of tryptophan derivatives. nih.gov Similarly, rhodium(II) complexes have been shown to catalyze the regioselective C(6) alkylation of NH indoles with diazo compounds. snnu.edu.cn

The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing groups, and reaction conditions. nih.govsnnu.edu.cn For instance, in some palladium-catalyzed reactions, a pivaloyl group can direct C-H activation to the C4 position of the indole. nih.gov

Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods for indole synthesis. beilstein-journals.orgnih.gov These approaches aim to reduce waste, use less toxic reagents and solvents, and improve energy efficiency. nih.govopenmedicinalchemistryjournal.com

Key green chemistry strategies in indole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more benign alternatives like water or ionic liquids. openmedicinalchemistryjournal.com

Catalyst-Free and Solvent-Free Conditions: Conducting reactions under solvent-free conditions or using visible light irradiation can significantly reduce the environmental impact. openmedicinalchemistryjournal.com For example, the reaction of substituted benzaldehydes and indoles has been achieved under visible light without any catalyst or solvent. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter reaction times and with reduced energy consumption. tandfonline.comtandfonline.com

Table 2: Comparison of Conventional vs. Green Synthesis of Bis(indolyl)methanes

MethodCatalystSolventConditionsYieldReference
ConventionalProtic or Lewis AcidsOrganic SolventsVariesGood beilstein-journals.org
Green (Solvent-Free)nano-TiO₂None80 °C, 3 min95% beilstein-journals.org
Green (Microwave)ZrSiO₂DMF120 °C, 9-12 minHigh tandfonline.com

This table provides a general comparison. Specific results can vary based on substrates and detailed conditions.

The continuous development of these green methodologies is crucial for the sustainable production of indole-containing compounds for various applications. nih.gov

Microwave-Assisted Indole Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields in the construction of indole frameworks. mdpi.comnih.gov This technology is particularly effective for palladium-catalyzed intramolecular oxidative coupling reactions, which can be optimized by exposing the neat mixture of reactants to microwave irradiation. mdpi.comunina.it This approach often leads to the desired indole products in excellent yields and with high regioselectivity. mdpi.comunina.it For instance, the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines has been successfully achieved using this method. mdpi.comunina.it The use of microwave irradiation can significantly shorten reaction times compared to conventional heating methods, making it an attractive strategy for high-throughput synthesis. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction Type Microwave Time Conventional Time Microwave Yield Conventional Yield Reference
Triazole-based carbazole (B46965) synthesis Short Longer 72-96% 64-94% nih.gov

Utilization of Ionic Liquids and Aqueous Media in Indole Synthesis

In the quest for greener and more sustainable chemical processes, ionic liquids and aqueous media have gained prominence as alternative reaction environments for indole synthesis. google.com Ionic liquids, with their low vapor pressure, high thermal stability, and tunable properties, can act as both solvents and catalysts. google.comcdnsciencepub.comtandfonline.com Sulfonic-acid-functionalized ionic liquids, for example, have been employed as efficient Brønsted acid catalysts for the synthesis of indole derivatives under solvent-free conditions, often at room temperature. cdnsciencepub.comcdnsciencepub.com These catalysts can be reused multiple times without a significant loss of activity, adding to the economic and environmental benefits of the process. cdnsciencepub.comcdnsciencepub.com

Aqueous media, on the other hand, offer an inexpensive, non-toxic, and environmentally benign alternative to traditional organic solvents. google.comacs.org The use of water as a solvent in conjunction with a green catalyst like taurine (B1682933) has been shown to be effective for the synthesis of 3,3′-bis(indolyl)methanes (BIMs) via electrophilic substitution. acs.org This method demonstrates excellent catalytic activity and broad functional group tolerance. acs.org The development of such protocols aligns with the principles of green chemistry, aiming to minimize waste and the use of hazardous substances. researchgate.netnih.gov

Nanocatalysis and Biomimetic/Green Catalysts in Indole Formation

Recent advancements in catalysis have introduced novel approaches to indole synthesis, including the use of nanocatalysts and biomimetic/green catalysts. Magnetic nanoparticles (MNPs) have proven to be highly effective catalysts due to their large surface area, low toxicity, and ease of recovery and reuse. researchgate.netresearchgate.net They have been successfully applied in the synthesis of various indole derivatives, including those with significant biological activity. researchgate.netnih.gov For instance, nano-TiO2 has been used as a catalyst for the reaction of indoles with aldehydes under solvent-free conditions, providing high yields in very short reaction times. beilstein-journals.org

Biomimetic and green catalysts represent another frontier in sustainable indole synthesis. acs.orgmdpi.comnih.gov These catalysts are often inspired by natural enzymatic processes and aim to replicate their high efficiency and selectivity under mild conditions. nih.govacs.orgnih.gov For example, taurine, a naturally occurring amino acid, has been used as a green catalyst for the synthesis of BIMs in water. acs.org Similarly, biodegradable glycerol-based carbon sulfonic acid has been developed as a recyclable solid acid catalyst for the solvent-free synthesis of indolemethane derivatives. nih.gov These approaches not only offer environmental benefits but also open up new possibilities for the synthesis of complex indole-containing molecules. springernature.comnih.gov

Multicomponent Reactions for Indole Derivative Libraries

Multicomponent reactions (MCRs) have become a cornerstone in the generation of diverse libraries of indole derivatives for drug discovery and chemical biology. arkat-usa.orgnih.govrsc.org MCRs allow for the one-pot synthesis of complex molecules from three or more starting materials, offering high atom economy and operational simplicity. nih.govresearchgate.net The indole scaffold is a frequent participant in MCRs, primarily leveraging the nucleophilicity of its C3 position. nih.gov

Various named reactions, such as the Mannich, Biginelli, and Ugi reactions, have been adapted to include indole-based components. arkat-usa.org For example, the one-pot reaction of indoles, aromatic aldehydes, and other building blocks can lead to a wide array of functionalized heterocyclic systems. nih.gov These reactions are often catalyzed by simple and environmentally friendly catalysts. nih.gov The ability to rapidly assemble complex molecular architectures from readily available starting materials makes MCRs a powerful tool for exploring the chemical space around the indole core. nih.govrsc.org

Specific Synthetic Considerations for this compound and its Derivatives

The synthesis of specifically substituted indoles like this compound requires careful strategic planning to ensure the correct placement of functional groups on the indole core. acs.orgnih.gov

Strategies for Selective Introduction of Isopropyl at C5 and Methyl at C2

The regioselective functionalization of the indole nucleus is a key challenge in the synthesis of specifically substituted derivatives. acs.org Achieving C5-substitution often involves starting with a pre-functionalized aniline (B41778) or employing modern C-H activation strategies. acs.orgmdpi.com For the introduction of an isopropyl group at the C5 position, a common approach is to start with a commercially available 4-isopropylaniline (B126951). This precursor can then be subjected to classical indole syntheses like the Fischer or Bischler-Möhlau methods.

The introduction of the methyl group at the C2 position can be achieved through various methods. One common strategy involves the use of a ketone or an enamine in the cyclization step of the indole synthesis. mdpi.comunina.it For instance, in a Fischer indole synthesis, using acetone or a related methyl ketone as the carbonyl component would lead to the desired 2-methylindole (B41428). Alternatively, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines derived from a methyl ketone can also yield 2-methylindoles with high regioselectivity. mdpi.comunina.it Recent developments in C-H activation have also provided methods for the direct C2-methylation of an existing indole core, although this can sometimes be challenging due to the inherent reactivity of the C3 position. researchgate.netrsc.orgnih.gov

Table 2: Synthetic Strategies for Functional Group Introduction

Position Functional Group Strategy Key Precursor/Reagent Reference
C5 Isopropyl Fischer Indole Synthesis 4-Isopropylaniline acs.org
C2 Methyl Fischer Indole Synthesis Methyl Ketone mdpi.com

Precursor Synthesis and Intermediate Derivatization in Target Compound Pathways

The synthesis of the target compound, this compound, relies on the careful selection and preparation of precursors and the strategic derivatization of intermediates. nih.gov A plausible synthetic route would begin with the synthesis of a suitable precursor such as ethyl 2-methyl-5-substituted-1H-indole-3-carboxylate. orgsyn.org This can be achieved through a multi-step sequence starting from a substituted aniline.

For example, starting with 4-isopropylaniline, a Fischer indole synthesis with ethyl acetoacetate (B1235776) would yield ethyl 2-methyl-5-isopropyl-1H-indole-3-carboxylate. Subsequent hydrolysis of the ester group to the corresponding carboxylic acid, followed by decarboxylation, would furnish the desired this compound. Each step in this pathway requires careful optimization of reaction conditions to ensure high yields and purity of the intermediates and the final product. The functional groups present in the intermediates also offer opportunities for further derivatization to create a library of related compounds.

Reaction Mechanisms and Reactivity of Indole Derivatives

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction for indoles, reflecting the electron-rich nature of the heterocyclic ring. nih.gov This reactivity is significantly greater than that of benzene (B151609). nih.gov The reaction proceeds via a two-step mechanism: the initial attack of the electrophile by the π-system of the indole ring, which is the rate-determining step as it disrupts aromaticity, followed by a rapid deprotonation to restore the aromatic system. masterorganicchemistry.com

Regioselectivity at C-2, C-3, and the Benzene Ring Positions

The indole nucleus possesses several potential sites for electrophilic attack. The preferred position for electrophilic substitution on an unsubstituted indole is the C-3 position. stackexchange.comquora.com This preference is attributed to the stability of the resulting cationic intermediate, known as the Wheland intermediate or σ-complex. stackexchange.comic.ac.uk Attack at C-3 allows the positive charge to be delocalized over the nitrogen atom and the α-carbon without disrupting the aromaticity of the benzene ring. stackexchange.comic.ac.uk

In contrast, electrophilic attack at the C-2 position leads to an intermediate where the benzene ring's aromaticity is disrupted, resulting in a higher energy state. stackexchange.comic.ac.uk While the benzene ring itself can undergo electrophilic substitution, the pyrrole (B145914) ring is significantly more activated, making substitution on the carbocyclic ring less favorable under most conditions. quora.com

The regioselectivity can be influenced by reaction conditions and the nature of the electrophile. For instance, in some cyclization reactions, while the kinetic product may result from attack at C-3, the thermodynamic product can arise from rearrangement following initial attack at C-2. rsc.org

Position of AttackStability of IntermediateKey Feature
C-3 More stableAromaticity of the benzene ring is maintained. stackexchange.comic.ac.uk
C-2 Less stableAromaticity of the benzene ring is disrupted. stackexchange.comic.ac.uk
Benzene Ring Least favorablePyrrole ring is more electron-rich and reactive. quora.com

Influence of Substituents on Reaction Selectivity and Rate

Substituents on the indole ring profoundly impact both the rate and selectivity of electrophilic aromatic substitution. Electron-donating groups (EDGs) enhance the nucleophilicity of the indole, increasing the reaction rate, while electron-withdrawing groups (EWGs) have the opposite effect. rsc.orgresearchgate.net

In the case of 2-methyl-5-(propan-2-yl)-1H-indole , both the methyl group at C-2 and the isopropyl group at C-5 are electron-donating. The methyl group at the C-2 position, however, can sterically hinder attack at this position, further favoring substitution at the C-3 position. rsc.orgmdpi.com The isopropyl group at C-5, being an EDG, activates the benzene ring, but the primary site of electrophilic attack is still expected to be the highly nucleophilic C-3 position of the pyrrole ring. However, the presence of the C-2 methyl group can sometimes lead to lower reactivity compared to unsubstituted indoles due to steric hindrance. rsc.org

The electronic influence of substituents on the indole's π-system has been shown to correlate with the stability of reaction intermediates. researchgate.net For instance, in the bromination of substituted indoles, the reaction rate decreases as the electron-withdrawing power of the substituent increases. researchgate.net Conversely, electron-donating groups at the C-5 position can enhance the nucleophilicity of the indole ring, leading to higher reaction yields in certain reactions. rsc.org

SubstituentPositionElectronic EffectInfluence on Reactivity
Methyl C-2Electron-donatingIncreases nucleophilicity, but can cause steric hindrance. rsc.orgmdpi.com
Isopropyl C-5Electron-donatingActivates the benzene ring, enhances overall nucleophilicity. rsc.org

Nucleophilic Reactions and Functionalization of Indoles

While less common than electrophilic substitution, nucleophilic reactions and functionalization strategies are crucial for synthesizing a diverse range of indole derivatives.

N-1 Functionalization Strategies for Indole Derivatives

Functionalization at the N-1 position of the indole nucleus is a key strategy for modifying its properties and for introducing a variety of substituents. The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a suitable base to form an indolyl anion, which is a potent nucleophile. This anion can then react with various electrophiles.

Several approaches have been developed to enhance the reactivity of the N-1 position. researchgate.net One common method involves the introduction of a substituent at the C-3 position to block competitive reactions at this site. researchgate.net Another strategy is to place an electron-withdrawing group at the C-2 position, which increases the acidity of the N-H bond and reduces the nucleophilicity of the C-3 position. researchgate.net Palladium-catalyzed C-H functionalization has also emerged as a powerful tool for direct N-alkylation, including N-tert-prenylation, which occurs exclusively at the N-1 position. nih.gov

C-Metallation and Subsequent Electrophilic Trapping for 2-Substituted Indoles

Direct functionalization at the C-2 position can be achieved through metallation. This typically requires the use of an N-protecting group that can direct the metallation to the C-2 position. core.ac.uk Common protecting groups include phenylsulfonyl (PhSO₂) and tert-butoxycarbonyl (Boc). core.ac.uk Treatment of an N-protected indole with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures leads to regioselective lithiation at the C-2 position. core.ac.uk The resulting 2-lithioindole can then be quenched with a variety of electrophiles to introduce substituents at this position. core.ac.uk This directed ortho-metallation (DoM) approach is a powerful tool for the synthesis of 2-substituted indoles. core.ac.uk

Cyclization Mechanisms in Indole Ring Formation

The synthesis of the indole ring itself is a rich area of organic chemistry, with numerous named reactions and mechanistic pathways. These cyclization reactions are fundamental to accessing the core indole scaffold.

Several modern synthetic methods rely on transition metal-catalyzed cyclizations. For example, palladium-catalyzed intramolecular cyclization of o-alkynylanilines is a versatile route to indoles. mdpi.com The mechanism is believed to involve the formation of a sigma-indolylpalladium intermediate via aminopalladation. mdpi.com Copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives is another efficient method that can proceed under mild conditions. organic-chemistry.orgacs.org

The Fischer indole synthesis is a classic and widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. The mechanism proceeds through a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (the key step), followed by loss of ammonia (B1221849) to form the aromatic indole ring.

Other notable cyclization methods include:

Madelung Synthesis: The intramolecular cyclization of an N-phenylalkanamide at high temperature with a strong base. The mechanism involves the formation of a carbanion intermediate followed by cyclization. youtube.com

Reissert Synthesis: Involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization to form indole-2-carboxylic acid. youtube.com

Nazarov Cyclization: A related reaction that can be used to form cyclopentenones, the principles of electrocyclic ring closure are relevant to some indole syntheses. wikipedia.org

Intramolecular Nucleophilic Aromatic Substitution: This can be used to form fused ring systems, including those containing an indole moiety. rsc.org

The choice of cyclization strategy depends on the desired substitution pattern of the final indole product. For This compound , a Fischer indole synthesis starting from 4-isopropylaniline (B126951) and acetone (B3395972) would be a plausible synthetic route.

Cyclization MethodKey ReactantsKey Mechanistic Step
Palladium-catalyzed Cyclization o-AlkynylanilinesAminopalladation and formation of a sigma-indolylpalladium intermediate. mdpi.com
Copper-catalyzed Cyclization 2-Ethynylaniline derivativesIntramolecular cyclization in the presence of a copper catalyst. organic-chemistry.orgacs.org
Fischer Indole Synthesis Phenylhydrazine, Aldehyde/Ketone researchgate.netresearchgate.net-Sigmatropic rearrangement of a phenylhydrazone intermediate.
Madelung Synthesis N-PhenylalkanamideIntramolecular cyclization via a carbanion intermediate. youtube.com
Reissert Synthesis o-Nitrotoluene, Diethyl oxalateReductive cyclization of an o-nitrophenylpyruvic acid derivative. youtube.com

Proposed Reaction Mechanisms for Transformations involving this compound Analogues

The reactivity of the indole nucleus is characterized by a high electron density, making it susceptible to electrophilic attack, particularly at the C3 position. The presence of substituents on the indole ring, such as the 2-methyl and 5-isopropyl groups in this compound, influences the regioselectivity and rate of these reactions. While specific documented studies on the reaction mechanisms of this compound are limited, established principles of indole chemistry allow for the proposal of reaction mechanisms for key transformations.

The 2-methyl group is an electron-donating group that enhances the nucleophilicity of the indole ring. The 5-isopropyl group, also electron-donating through hyperconjugation and inductive effects, further activates the benzene portion of the indole ring. However, the primary site of electrophilic attack is anticipated to remain at the C3 position due to the strong directing effect of the indole nitrogen.

Electrophilic Substitution: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. rsc.orguni.luresearchgate.net The reaction typically employs a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.

The proposed mechanism for the Vilsmeier-Haack formylation of this compound would proceed as follows:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

Electrophilic Attack: The electron-rich C3 position of this compound attacks the Vilsmeier reagent. The 2-methyl group sterically hinders attack at the C2 position, and the inherent electronic preference of the indole ring favors C3 substitution. This leads to the formation of a resonance-stabilized cationic intermediate.

Aromatization: A proton is lost from the C3 position, restoring the aromaticity of the indole ring and forming an iminium salt intermediate.

Hydrolysis: Subsequent hydrolysis of the iminium salt in the work-up step yields the corresponding aldehyde, this compound-3-carbaldehyde.

A summary of the proposed Vilsmeier-Haack reaction is presented in the table below.

ReactantReagentsProposed Product
This compound1. POCl₃, DMF2. H₂OThis compound-3-carbaldehyde

Electrophilic Substitution: Mannich Reaction

The Mannich reaction is another important electrophilic substitution reaction for indoles, involving the aminoalkylation of an active hydrogen-containing compound. acs.org For indoles, this typically occurs at the C3 position. The reaction involves an aldehyde, usually formaldehyde, and a primary or secondary amine in the presence of an acid catalyst.

The proposed mechanism for the Mannich reaction of this compound is as follows:

Formation of the Eschenmoser Salt Precursor: Formaldehyde reacts with a secondary amine (e.g., dimethylamine) in the presence of an acid to form a highly electrophilic iminium ion (Eschenmoser's salt precursor).

Electrophilic Attack: The nucleophilic C3 position of this compound attacks the iminium ion.

Deprotonation: A proton is abstracted from the nitrogen of the indole ring by a base (e.g., the amine reactant), leading to the formation of the final Mannich base product, 3-((dimethylamino)methyl)-2-methyl-5-(propan-2-yl)-1H-indole.

The table below outlines the proposed Mannich reaction.

ReactantReagentsProposed Product
This compoundFormaldehyde, Dimethylamine, Acetic Acid3-((Dimethylamino)methyl)-2-methyl-5-(propan-2-yl)-1H-indole

Ring-Opening Annulation Reactions

Recent studies have explored the transformation of indole derivatives through ring-opening annulation reactions. For instance, iron(III)-catalyzed ring-opening of 2-substituted indoles and subsequent annulation with 1,2-diaminoarenes has been reported to yield quinoxaline (B1680401) derivatives. acs.org While this reaction was noted to be unsuccessful for 2-methylindole (B41428), likely due to the instability of a key intermediate, it highlights a potential, albeit challenging, transformation pathway for analogues of this compound. acs.org The proposed mechanism involves nitrosation at the C3 position, tautomerization, iron(III)-catalyzed condensation, intramolecular cyclization, and finally, aromatization through C-N bond cleavage. acs.org

Theoretical and Computational Chemistry Studies on 2 Methyl 5 Propan 2 Yl 1h Indole and Indole Analogues

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the electronic and molecular characteristics of indole (B1671886) and its derivatives. chemrxiv.orgwikipedia.orgniscpr.res.in These computational approaches enable a deep understanding of molecular behavior by solving the Schrödinger equation, albeit with certain approximations. DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular properties. chemrxiv.orgniscpr.res.in

Geometry Optimization and Characterization of Molecular Conformations

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For indole and its analogues, methods like DFT are employed to calculate the equilibrium geometry. nih.gov The optimization of the molecular structure of 2-methyl-5-(propan-2-yl)-1H-indole would involve determining the precise bond lengths, bond angles, and dihedral angles that define its shape.

For the parent indole molecule, computational studies have benchmarked optimized bond lengths against experimental data, showing good agreement. chemrxiv.org For instance, DFT calculations can predict the planarity of the bicyclic indole ring and the orientation of the methyl and isopropyl substituents in this compound.

ParameterBond/AngleTypical Calculated Value (DFT)
Bond LengthC2-C3~1.38 Å
N1-C2~1.37 Å
C4-C5~1.40 Å
Bond AngleC2-N1-C8a~109°
C2-C3-C3a~107°
Dihedral AngleC4-C5-C6-C7~0° (for planarity)

Vibrational Frequency Analysis for Spectroscopic Correlation

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (e.g., infrared and Raman spectra). These predicted spectra can then be compared with experimental data for validation of the computational model. uq.edu.au

For indole, extensive studies have correlated calculated vibrational frequencies with experimental inelastic neutron scattering and infrared spectra. uq.edu.au The vibrational modes of this compound would include stretching and bending of the N-H and C-H bonds, as well as complex vibrations of the entire indole ring system and its substituents.

Table 2: Representative Calculated Vibrational Frequencies for Indole (Note: Data for illustrative purposes. Specific frequencies for this compound would differ.)

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
N-H StretchIndole N-H~3500 cm⁻¹
C-H StretchAromatic C-H~3100 cm⁻¹
C=C StretchIndole Ring~1600 cm⁻¹
Ring BreathingIndole Ring~750 cm⁻¹

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govmdpi.com

For indole and its derivatives, the HOMO is typically a π-orbital distributed over the indole ring, while the LUMO is a π*-orbital. Substituents on the indole ring can significantly influence the energies of these orbitals and thus the reactivity of the molecule. For this compound, the electron-donating nature of the methyl and isopropyl groups would be expected to raise the HOMO energy level, potentially making it more reactive towards electrophiles.

Table 3: Representative HOMO-LUMO Energies and Gaps for Indole Analogues (Note: Values are illustrative and depend on the specific molecule and computational method.)

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Indole-5.5-0.25.3
5-Fluoroindole-5.6-0.35.3
Tryptophan-5.4-0.15.3

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. uni-muenchen.de It partitions the wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals, which closely align with the chemist's intuitive Lewis structure concept. uni-muenchen.deq-chem.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. scirp.org These interactions, often referred to as hyperconjugation, describe the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. materialsciencejournal.org This analysis can reveal important stabilizing interactions and intramolecular charge transfer within the molecule. For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair electrons into the π-system of the ring and the hyperconjugative interactions of the alkyl substituents.

Molecular Electrostatic Potential Surface (MEPS) Mapping for Reactive Sites

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com

For an indole derivative, the MEPS would likely show a region of negative potential around the nitrogen atom and the π-system of the pyrrole (B145914) ring, indicating these as likely sites for electrophilic attack. The N-H proton would exhibit a positive potential, making it a site for deprotonation. The substituents would also modify the potential distribution on the benzene (B151609) ring.

Analysis of Chemical Reactivity Descriptors (e.g., Fukui Functions, Hardness, Electrophilicity)

Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity. Global descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω). Hardness is a measure of the resistance to charge transfer, with "hard" molecules having a large HOMO-LUMO gap. mdpi.com The electrophilicity index quantifies the ability of a molecule to accept electrons. nih.gov

Local reactivity is often described by Fukui functions (f(r)), which indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. wikipedia.orgfaccts.de This allows for the identification of the most reactive atoms within a molecule for nucleophilic, electrophilic, and radical attack. wikipedia.org For this compound, Fukui function analysis would pinpoint the specific atoms on the indole ring most susceptible to different types of chemical reactions.

Table 4: Key Chemical Reactivity Descriptors

DescriptorDefinitionSignificance
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to deformation or charge transfer.
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Measures the ability to attract electrons.
Electrophilicity Index (ω)χ² / (2η)Quantifies the global electrophilic nature of a molecule.
Fukui Function (f(r))∂ρ(r)/∂NIdentifies the most reactive sites within a molecule.

Molecular Docking Simulations and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). nih.govyoutube.com This method is instrumental in structure-based drug design, helping to elucidate the interactions between a ligand and the amino acids within the binding site of a protein. nih.govyoutube.comjocpr.com By calculating the binding affinity, often expressed as a docking score or binding energy, researchers can predict how strongly a ligand may bind to its target. nih.govdergipark.org.tr This approach accelerates the drug discovery process by identifying and optimizing potential drug candidates before they are synthesized and tested in a lab. espublisher.comespublisher.comunar.ac.id

Computational studies on 2-methylindole (B41428) derivatives and their analogues have successfully predicted their binding affinities with various biological targets. These predictions are typically reported as binding energy, often in kcal/mol, where a more negative value indicates a stronger predicted interaction. nih.gov

For instance, in a study focused on developing aromatase inhibitors for breast cancer therapy, a series of 51 computationally designed 2-methylindole derivatives were evaluated. ijcrt.org One promising candidate, ligand 41, exhibited a high docking score of -7.5 kcal/mol with the aromatase active site. ijcrt.org In contrast, the reference compound, 6-chloro-5-cyano-2-methylindole, showed a lower score of -6.0 kcal/mol. ijcrt.org

Similarly, molecular docking studies of other indole derivatives have shown a wide range of binding affinities depending on the target protein and the specific substitutions on the indole scaffold. A study on thiosemicarbazone-indole compounds targeting the androgen receptor reported binding scores of -8.5 kcal/mol and -8.8 kcal/mol for the most promising candidates. nih.gov In another example, a 2-(5-methoxy-2-methyl-1H-indol-3-yl) derivative was docked against several proteins, yielding binding free energies of -9.00 kcal/mol with COX-2, -8.73 kcal/mol with SOD1, and an exceptionally strong -12.38 kcal/mol with iNOS. nih.gov These computational predictions are crucial for ranking and prioritizing compounds for further experimental validation. arxiv.org

The table below summarizes predicted binding affinities for various indole derivatives against different protein targets, as determined by molecular docking simulations.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Designed 2-Methylindole Derivative (Ligand 41)Aromatase (CYP19A1)-7.5 ijcrt.org
6-chloro-5-cyano-2-methylindole (Reference)Aromatase (CYP19A1)-6.0 ijcrt.org
Thiosemicarbazone-indole Derivative (ID 7)Androgen Receptor (5T8E)-8.5 nih.gov
Thiosemicarbazone-indole Derivative (ID 22)Androgen Receptor (5T8E)-8.8 nih.gov
2-(5-methoxy-2-methyl-1H-indol-3-yl) DerivativeCyclooxygenase-2 (COX-2)-9.00 nih.gov
2-(5-methoxy-2-methyl-1H-indol-3-yl) DerivativeSuperoxide Dismutase 1 (SOD1)-8.73 nih.gov
2-(5-methoxy-2-methyl-1H-indol-3-yl) DerivativeInducible Nitric Oxide Synthase (iNOS)-12.38 nih.gov
(2-Methyl-1-Phenylsulfonyl-1H-Indol-3-yl) DerivativeAcetylcholine Binding Protein-16.76 jocpr.com

A key outcome of molecular docking simulations is the identification of specific amino acid residues within the target's binding pocket that are crucial for ligand interaction. nih.govnih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, anchor the ligand in the active site and are fundamental to its biological activity. nih.govmdpi.com

In the computational design of 2-methylindole derivatives as aromatase inhibitors, the lead compound (ligand 41) was found to form four hydrogen bonds with key residues in the aromatase active site, specifically ARG A:159, ARG A:205, and LEU A:202. ijcrt.org The reference compound, in contrast, formed only a single interaction with LEU A:372. ijcrt.org This difference in bonding highlights the improved interaction profile of the optimized derivative.

Studies on other indole-based inhibitors have revealed similar critical interactions:

COX-2 Inhibitors: A synthesized indole derivative, found to be a selective COX-2 inhibitor, formed hydrogen bonds with TYR 355 and ARG 120, interactions that were similar to those of the established drug indomethacin. mdpi.com

Serotonin (B10506) Receptor Ligands: For indole derivatives targeting serotonin 5-HT1A and 5-HT2A receptors, a conserved aspartic acid residue (Asp 3.32) was identified as the primary anchoring point, forming an electrostatic interaction with the ligand. nih.gov

Tyrosinase Inhibitors: N-tosyl-indole hybrid thiosemicarbazones designed as tyrosinase inhibitors showed competitive inhibition, suggesting they bind to the active site residues of the enzyme. nih.gov

iNOS Inhibitors: A 2-methylindole derivative demonstrated strong binding to iNOS, forming covalent bonds with ARG:199 and GLU:377, and engaging in hydrophobic interactions with a host of other residues including LEU:125, TYR:489, and TRP:463. nih.gov

This detailed mapping of interactions is essential for understanding the mechanism of action and for the rational design of new, more potent and selective inhibitors. nih.gov

Computational chemistry provides powerful tools for the rational design and optimization of enzyme inhibitors. espublisher.comespublisher.com The 2-methylindole scaffold has been a particular focus for developing inhibitors of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis and a critical target for treating hormone-dependent breast cancer. ijcrt.orgtandfonline.comnih.gov

Researchers have used molecular modeling to explore the potential of 2-methylindole derivatives, often using the natural hormone melatonin (B1676174), which also contains an indole core, as a point of comparison. tandfonline.comnih.govresearchgate.net In one study, a series of 2-methyl indole hydrazones were investigated. Molecular modeling confirmed the biological assay findings that monochloro-substituted derivatives had stronger aromatase inhibitory activity than melatonin. tandfonline.comnih.govresearchgate.net These results provide a basis for designing novel analogues with higher inhibitory potency. tandfonline.comnih.gov

A more targeted in silico design strategy involved creating a library of 51 novel 2-methylindole derivatives. ijcrt.org The design process focused on making modifications at the 5th and 6th positions of the 2-methylindole core to enhance binding interactions with the aromatase enzyme. ijcrt.org The designed ligands were then evaluated for binding affinity, drug-likeness (adherence to Lipinski's Rule of Five), and predicted toxicity. ijcrt.org This systematic approach led to the identification of "ligand 41" as a superior candidate. It not only showed a stronger binding affinity (-7.5 kcal/mol) than the reference compound (-6.0 kcal/mol) but also demonstrated a more favorable predicted safety profile. ijcrt.org Such computational screening and optimization efforts are vital for developing next-generation inhibitors that may overcome the limitations of current therapies. ijcrt.orgresearchgate.net

Thermodynamic Properties and Tautomerization Processes

Thermodynamic properties such as the enthalpy of formation and entropy have been determined for 2-methylindole, a close analogue of this compound. nist.gov Experimental methods, including calorimetry and manometry, combined with computational calculations using density functional theory (B3LYP), have provided a comprehensive thermodynamic profile for this compound. nist.gov For example, the standard molar enthalpy of formation in the gas phase for 2-methylindole was determined, and the results showed excellent agreement between experimental and computed values. nist.gov Such data is fundamental for understanding the molecule's stability and reactivity. figshare.com

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a crucial phenomenon for many heterocyclic compounds, including indoles. frontiersin.orgnih.gov The indole ring can participate in various tautomeric equilibria, such as keto-enol or amine-imine shifts, which can be significantly influenced by factors like substituents and the solvent environment. researchgate.netrsc.org The different tautomers of a molecule can have distinct chemical properties and biological activities. frontiersin.orgnih.gov

Computational studies allow for the investigation of the relative stability of different tautomers and the energy barriers for their interconversion. For example, studies on related heterocyclic systems like 2-aminopyridines have used DFT calculations to determine that the canonical amino form is significantly more stable than its imino tautomer. nih.gov The same study calculated the activation energy for the proton transfer between tautomers to be 44.81 kcal/mol, indicating a high energy barrier. nih.gov In other systems, such as those involving β-diketones, an indole substituent has been shown to shift the keto-enol equilibrium towards the keto form. researchgate.net Understanding the tautomeric preferences of this compound and its derivatives is critical, as the biologically active form may not be the most stable or abundant tautomer in solution. frontiersin.orgacs.org

Biological Activity and Mechanistic Insights of 2 Methyl 5 Propan 2 Yl 1h Indole Derivatives in Vitro Academic Research Focus

Structure-Activity Relationship (SAR) Studies of Indole (B1671886) Derivatives

The biological activity of indole derivatives is intricately linked to the nature and position of substituents on the indole ring. SAR studies are crucial in elucidating these relationships to design more potent and selective compounds.

Systematic Investigation of Substituent Effects at C2, C3, C5, C6, and N1 on Biological Activity

Systematic modifications of the indole ring at various positions have revealed critical insights into their biological functions. The C2, C3, C5, C6, and N1 positions are particularly important for modulating the anti-proliferative and cytotoxic activities of these compounds.

Research on various indole derivatives has demonstrated that the nature of the substituent at the C2 position significantly influences activity. For instance, in some series of indole derivatives, the presence of a small alkyl group like methyl can be beneficial for activity. Arylthioindole (ATI) derivatives bearing an aromatic ring at the C2 position have been shown to be potent inhibitors of tubulin polymerization and cancer cell growth. nih.gov

The C3 position is another critical site for modification. Many C3-substituted indole analogs are effective as anticancer, antimicrobial, and antioxidant agents. ugm.ac.id The introduction of various functional groups at this position can drastically alter the compound's interaction with biological targets.

Substitutions at the C5 and C6 positions of the indole nucleus have also been extensively studied. For example, in a series of indole-propenone derivatives, the presence of a methoxy (B1213986) group at the C5 or C6 position was found to contribute to optimal activity. mdpi.com Similarly, in a study of 5-chloro-indole-2-carboxylate derivatives, modifications at the C5 position were shown to be crucial for their anti-proliferative action. nih.gov

The N1 position , the nitrogen of the indole ring, also plays a decisive role. In many cases, N-substituted indole derivatives exhibit different activity profiles compared to their N-unsubstituted counterparts. For some series of indole-based chalcones, N-unsubstituted analogues showed significantly higher anti-proliferative potency, indicating that a hydrogen on the indole nitrogen is crucial for activity. ugm.ac.id Conversely, in other series, such as certain indole-sulfonamides, modifications on the sulfonamide nitrogen led to varied mechanistic outcomes. nih.gov

The following table summarizes the general effects of substituents at different positions on the indole ring based on various studies of indole derivatives.

PositionType of SubstituentGeneral Effect on Biological ActivityReference
C2 Small Alkyl (e.g., Methyl)Can be favorable for activity. mdpi.com
Aromatic RingPotent inhibition of tubulin polymerization. nih.gov
C3 Various Functional GroupsCritical for modulating activity; many active compounds are C3-substituted. ugm.ac.id
C5 Methoxy GroupCan enhance anti-proliferative activity. mdpi.com
Chloro GroupImportant for anti-proliferative action in certain derivatives. nih.gov
C6 Methoxy GroupCan enhance anti-proliferative activity. mdpi.com
N1 Hydrogen (unsubstituted)Often crucial for high anti-proliferative potency in some series. ugm.ac.id
Alkyl or other substituentsCan modulate activity and mechanistic pathways. nih.gov

Specific Contribution of the Isopropyl Group at C5 and Methyl Group at C2 in 2-Methyl-5-(propan-2-yl)-1H-indole Analogues

While direct and extensive SAR studies on a systematic series of this compound analogues are limited in publicly available research, inferences can be drawn from broader studies on related indole structures.

The methyl group at the C2 position is a common feature in many biologically active indole derivatives. Its presence can contribute to the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. In some contexts, a small alkyl group at C2 is considered favorable for maintaining or enhancing anti-proliferative activity. mdpi.com

The isopropyl group at the C5 position is a bulky, lipophilic substituent. The size and electronic nature of substituents at the C5 position are known to be critical determinants of biological activity. In a study of 5-substituted indole derivatives, the nature of the substituent at this position was found to significantly impact their cytotoxic effects. While specific data on the isopropyl group is scarce, its electron-donating and steric properties would undoubtedly influence the binding of the molecule to its biological targets.

Impact of Electron-Donating and Electron-Withdrawing Groups on Activity

The electronic properties of substituents on the indole ring are a key factor in determining their biological activity. The interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the reactivity and binding affinity of the molecule.

In general, the indole nucleus is an electron-rich system. The introduction of electron-donating groups , such as alkoxy or alkyl groups, can further increase the electron density of the ring system. This can enhance the interaction with certain biological targets. For example, some studies have shown that the presence of an EDG like a methoxy group at the C5 or C6 position can lead to increased anti-proliferative activity. mdpi.com

In Vitro Studies on Anti-Proliferative and Cytotoxic Activities

A significant area of academic research on indole derivatives, including those structurally related to this compound, has been the investigation of their ability to inhibit the growth of cancer cells (anti-proliferative activity) and to induce cell death (cytotoxic activity).

The following table presents a selection of indole derivatives and their reported cytotoxic activities from various research studies to illustrate the potential of this class of compounds.

Compound TypeCell Line(s)Reported IC50/ActivityReference
Indole-imidazole derivativesVarious cancer cell linesSubstantial in vitro anti-proliferative activities nih.gov
Phthalide-fused indolesHL-60, HepG2Moderate potency (e.g., IC50 of 45.4 µM for a 5-chloro substituted indoline (B122111) derivative against HL-60) mdpi.com
2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivativesA2780, HeLaSignificant cytotoxic activity (e.g., IC50 of 11.6 µM on A2780 for a 4-methylthiazole (B1212942) derivative) rsc.org
5-Chloro-indole-2-carboxylate derivativesVarious cancer cell linesSignificant antiproliferative activity (GI50 values ranging from 29 nM to 78 nM) nih.gov

Mechanisms of Mitotic Disruption and Cytokinesis Blockade

One of the key mechanisms by which many anti-proliferative indole derivatives exert their effects is through the disruption of mitosis, the process of cell division. This disruption can lead to cell cycle arrest and ultimately apoptosis (programmed cell death).

Studies on synthetic 6,7-annulated-4-substituted indole compounds have shown that they can increase the mitotic index of tumor cells, similar to the action of the well-known mitotic inhibitor vincristine. nih.gov These compounds were also observed to stimulate the formation of bi-nucleated and multi-nucleated cells, suggesting they can induce chromosomal mis-segregation and block cytokinesis (the final stage of cell division). nih.gov This indicates that these indole derivatives can interfere with the formation or function of the mitotic spindle, a critical structure for proper chromosome separation.

Interference with Tubulin and Actin Polymerization

The mitotic spindle is primarily composed of microtubules, which are dynamic polymers of α- and β-tubulin. Many anti-cancer drugs target tubulin dynamics, either by inhibiting its polymerization (assembly) or by stabilizing the microtubules and preventing their disassembly.

A significant body of research has identified various indole derivatives as potent inhibitors of tubulin polymerization. nih.gov These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis. nih.gov For example, arylthioindole (ATI) derivatives are known to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov

In addition to targeting tubulin, some indole derivatives have also been shown to interfere with actin polymerization. nih.gov Actin filaments are essential components of the contractile ring that drives cytokinesis. By affecting actin polymerization, these compounds can block the physical separation of daughter cells, leading to the formation of multinucleated cells. nih.gov The dual ability of some indole derivatives to target both tubulin and actin highlights their potential as multi-faceted anti-proliferative agents.

Induction of Bi-nucleation, Multi-nucleation, and Micronuclei Formation

The genotoxic potential of chemical compounds can be assessed by their ability to induce chromosomal damage, which may manifest as the formation of micronuclei (MN). The in vitro micronucleus test is a widely used method to evaluate this clastogenic (chromosome-breaking) or aneugenic (whole chromosome loss) activity. In this assay, cells are treated with a test compound, and cytokinesis (cell division) is blocked, often using a substance like cytochalasin B. This results in the accumulation of cells that have completed nuclear division but not cytoplasmic division, known as binucleated cells.

Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Research on heterocyclic aromatic amines (HAs), which are structurally related to indole derivatives, demonstrates their capacity to induce MN formation in cell lines like V79 Chinese hamster lung cells. nih.gov Studies have shown that certain HAs, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), significantly increase the frequency of micronuclei, particularly in the presence of metabolic activation systems that mimic mammalian metabolism. nih.gov The formation of these micronuclei indicates that the compounds or their metabolites can cause genetic damage. The analysis of binary mixtures of genotoxic agents has been used to understand potential synergistic or antagonistic effects in the induction of micronuclei. nih.gov

While direct studies on this compound are not specified in the reviewed literature, the established genotoxicity of related heterocyclic amines highlights a potential area for investigation for this class of compounds. The observation of bi-nucleated and multi-nucleated cells is an integral part of the micronucleus assay methodology, serving as a marker for cells that have undergone nuclear division. nih.gov

Research into Antimicrobial Activity

Indole and its derivatives represent a significant class of compounds investigated for their potential to combat microbial resistance. nih.govnih.gov Research has demonstrated that this scaffold can be modified to produce derivatives with a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. nih.govnih.gov

Derivatives of the indole nucleus have shown considerable promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov Studies have evaluated various substituted indoles for their efficacy, often determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

For instance, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against strains like Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Escherichia coli. nih.gov Another study highlighted indole derivatives with potent activity against Salmonella typhi, with MIC values as low as 0.12 µg/mL. nih.gov The antibacterial properties of snail slime, while not related to indole, have also been tested against these bacteria, showing the breadth of research into new antimicrobial sources. nih.gov

Interactive Table: Antibacterial Activity of Indole Derivatives

Derivative ClassBacteriumMIC (µg/mL)Reference
Indole-triazole-thiadiazoleStaphylococcus aureus3.125 - 50 nih.gov
Indole-triazole-thiadiazoleBacillus subtilis3.125 - 50 nih.gov
Substituted Indole-ethanonesSalmonella typhi0.12 - 6.25 nih.gov
Bis(indolyl)methaneStaphylococcus aureus> Amplicillin ijsrset.com

Note: This table presents a summary of findings from different studies on various indole derivatives, not specifically this compound.

The antifungal potential of indole derivatives is an active area of research, particularly in the search for new treatments against opportunistic fungal pathogens like Candida albicans and Cryptococcus neoformans. nih.govnih.gov These pathogens can cause severe infections, especially in immunocompromised individuals. nih.govnih.gov

Research has shown that indole derivatives can exhibit significant antifungal properties. For example, certain indole-triazole derivatives were found to be highly effective against C. krusei and moderately active against C. albicans, with MIC values as low as 3.125 µg/mL. nih.gov Similarly, novel indole compounds containing triazole motifs have shown excellent activity against C. albicans, with MIC values of 2 µg/mL. nih.gov Against C. neoformans, a eumelanin-inspired indole derivative, EIPE-1, demonstrated fungicidal effects with MICs ranging from 1.56 to 3.125 μg/mL. nih.gov Other natural and synthetic compounds are also being explored, with some showing MICs against C. neoformans as low as 7.8 µM. preprints.org Sclareolide, a sesquiterpene lactone, also showed promising activity against C. neoformans with a MIC of 16 µg/mL. mdpi.com

Interactive Table: Antifungal Activity of Indole Derivatives

Derivative ClassFungusMICReference
Indole-triazoleCandida albicans3.125 µg/mL nih.gov
Indole-triazoleCandida krusei3.125 µg/mL nih.gov
Indole-triazoleCandida albicans2 µg/mL nih.gov
Eumelanin-inspired IndoleCryptococcus neoformans1.56 - 3.125 µg/mL nih.gov
1,5-diarylidene-4-piperidonesCryptococcus neoformans7.8 µM preprints.org

Note: This table presents a summary of findings from different studies on various indole derivatives and other compounds, not specifically this compound.

One of the primary mechanisms by which bacteria develop multidrug resistance is through the overexpression of efflux pumps, which are membrane proteins that actively expel antibiotics from the cell. nih.govmdpi.com The development of efflux pump inhibitors (EPIs) that can be co-administered with antibiotics is a promising strategy to restore the efficacy of existing drugs. nih.govmdpi.com

Indole derivatives have been identified as potent EPIs. researchgate.net The NorA efflux pump in Staphylococcus aureus is a well-studied model for MFS family transporters, and it confers resistance to fluoroquinolones and other biocides. nih.govresearchgate.net Research has shown that certain indole derivatives can inhibit this pump, thereby re-sensitizing resistant bacteria to antibiotics like ciprofloxacin (B1669076) and norfloxacin. researchgate.net For example, the microbial-derived EPI 2-(2-Aminophenyl) indole has been chemically modified to create derivatives that potentiate the activity of fluoroquinolones in NorA-overexpressing S. aureus strains. mdpi.comresearchgate.net These EPIs are thought to act as competitive inhibitors, blocking the substrate-binding site of the pump. nih.gov

Investigation of Anti-inflammatory Potential in Indole Derivatives

The indole scaffold is a core component of several anti-inflammatory drugs, and research continues to explore new derivatives for their potential to treat inflammation. nih.gov Inflammation is a complex biological process involving enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which produce pro-inflammatory mediators. researchgate.netmdpi.com

Academic research has focused on synthesizing and evaluating indole derivatives as inhibitors of these key enzymes. nih.gov Molecular docking studies are often employed to predict how these derivatives might bind to the active sites of enzymes like COX-2. nih.govresearchgate.net Some synthesized N-substituted indole derivatives have shown potent inhibition of the COX-2 enzyme and have demonstrated significant anti-inflammatory activity in both acute and chronic inflammation models. nih.gov Others have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), another promising target for anti-inflammatory drugs. nih.gov

Interactive Table: In Vitro Anti-inflammatory Activity of Indole-Related Derivatives

Compound ClassTarget EnzymeIC₅₀Reference
Pivalate-based Michael productCOX-1314 µg/mL mdpi.com
Pivalate-based Michael productCOX-2130 µg/mL mdpi.com
Pivalate-based Michael product5-LOX105 µg/mL mdpi.com
N-substituted Indole (12c)COX-2Potent Inhibitor nih.gov
Indoline derivative (43)5-LOXNotable Inhibitor nih.gov

Note: IC₅₀ is the half maximal inhibitory concentration. The table summarizes results for various derivatives, not one specific compound.

Antioxidant Research and Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Antioxidants are molecules that can safely interact with free radicals to terminate chain reactions before vital molecules are damaged. nih.gov The indole nucleus is found in compounds with known antioxidant properties. mdpi.comnih.gov

The antioxidant capacity of indole derivatives is often evaluated using in vitro chemical assays. nih.govnih.gov A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to donate a hydrogen atom and scavenge this stable free radical, a process observed by a change in color. nih.govrsc.org Other methods include the reducing power assay, which measures the ability of a compound to donate an electron. nih.gov

Studies on various indole derivatives have demonstrated significant antioxidant potential, in some cases comparable to standard antioxidants like ascorbic acid. nih.govresearchgate.net The mechanism of action involves scavenging free radicals by donating a hydrogen atom or an electron. nih.gov Structure-activity relationship studies have shown that features like catechol (3,4-dihydroxyphenyl) moieties on related structures like lignans (B1203133) enhance radical scavenging capacity. rsc.orgabo.fi Theoretical quantum chemical calculations have also been used to analyze the chemoselectivity of hydrogen extraction from indole derivatives in reactions with free radicals, providing deeper mechanistic insight. nih.gov

Enzyme Inhibition Studies: Academic Exploration of Indole-Based Inhibitors (e.g., Aromatase, Urease)

The indole scaffold, a core component of the specified molecule this compound, serves as a foundational structure in the design of various enzyme inhibitors. Academic research has explored derivatives of this scaffold for their potential to inhibit key enzymes implicated in disease, such as aromatase in breast cancer and urease in bacterial infections.

Aromatase Inhibition Aromatase (CYP19A1) is a critical enzyme that catalyzes the final step in estrogen biosynthesis. nih.govnih.gov Inhibiting this enzyme is a primary strategy in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. nih.gov Melatonin (B1676174), a natural indole hormone, is known to inhibit aromatase, but its therapeutic application is limited. nih.gov This has prompted research into other indole derivatives with improved inhibitory potential.

A study investigating 2-methyl indole hydrazones, which share the 2-methyl indole core with the subject compound, demonstrated significant aromatase inhibitory activity. nih.gov These derivatives were evaluated using both cell-free and cell-based assays. The research found that monochloro-substituted indole hydrazones were more potent aromatase inhibitors than melatonin. nih.gov This enhanced activity was further supported by molecular modeling studies, suggesting that these indole derivatives could be valuable in designing new, more potent aromatase inhibitors. nih.gov

Urease Inhibition Urease is a nickel-containing enzyme produced by various bacteria, fungi, and plants that hydrolyzes urea (B33335) into ammonia (B1221849) and carbamate. mdpi.com This activity can lead to pathological conditions in humans, such as gastritis, peptic ulcers, and the formation of infection-induced urinary stones. Consequently, the discovery of potent urease inhibitors is an active area of research. While the indole scaffold itself is explored for various biological activities, research into urease inhibitors has broadly encompassed a range of heterocyclic compounds, including thioureas, triazoles, and furan (B31954) chalcones. mdpi.com For instance, a study on furan chalcone (B49325) derivatives identified compounds with greater urease inhibitory activity than the reference drug thiourea, with IC₅₀ values as low as 16.13 µM. mdpi.com The structure-activity relationship (SAR) of these compounds revealed that specific substitutions, such as dichloro- and chloro-moieties on the phenyl ring, were crucial for their potent inhibition. mdpi.com This highlights a common strategy in medicinal chemistry: modifying a core scaffold (like furan or indole) with various functional groups to optimize interaction with the enzyme's active site.

Enzyme TargetIndole Derivative ClassKey FindingsReference CompoundSource
Aromatase (CYP19A1)2-Methyl Indole HydrazonesMonochloro-substituted derivatives showed stronger inhibitory activity than melatonin in cell-free and cell-based (MCF-7 BUS) assays.Melatonin nih.gov
UreaseFuran ChalconesDemonstrated potent inhibition (IC₅₀ = 16.13 µM for the most active compound), highlighting the potential of heterocyclic compounds as urease inhibitors.Thiourea mdpi.com
While not indole derivatives, this research exemplifies the exploration of heterocyclic scaffolds for urease inhibition, a field where indole derivatives are also investigated.

Exploration of Other Biological Targets and Proposed Mechanisms of Action

The versatility of the indole nucleus allows it to be a "privileged scaffold," readily modified to interact with a vast array of biological targets beyond aromatase and urease. nih.govmdpi.com Research has demonstrated the activity of indole derivatives against receptors, transporters, and viral enzymes, as well as their potential in treating infectious and metabolic diseases.

The indole structure is a key component in molecules designed to modulate the function of various physiological targets, often through allosteric mechanisms.

Adenosine Receptors: Adenosine receptors (A₁, A₂A, A₂B, A₃) are G-protein-coupled receptors (GPCRs) involved in numerous physiological processes. nih.gov Researchers have synthesized indole derivatives that act as allosteric modulators, which fine-tune the receptor's response to its natural ligand, adenosine. nih.gov This approach offers therapeutic advantages over direct agonists or antagonists. nih.gov

Cannabinoid Receptors: The indole-2-carboxamide scaffold has been identified as a promising starting point for developing allosteric modulators of the cannabinoid CB1 receptor. researchgate.net Structure-activity relationship studies have shown that modifications at the C3 and C5 positions of the indole ring, as well as the nature of the carboxamide substituent, significantly influence the modulatory activity. researchgate.net

TRPV1 Ion Channel: The Transient Receptor Potential Vanilloid Type-1 (TRPV1) is an ion channel central to pain and inflammation. mdpi.com Inspired by natural indole alkaloids like evodiamine, researchers have developed novel indole-2-carboxamides that act as selective agonists for TRPV1. These compounds activate and subsequently desensitize the channel, a mechanism that can produce an analgesic effect. mdpi.com

The enzyme reverse transcriptase (RT) is crucial for the replication of HIV, making it a prime target for antiretroviral therapy. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, known as the NNRTI pocket, inducing a conformational change that inhibits its function. ijpsr.com

The indole scaffold has been extensively used to design novel NNRTIs due to its ability to fit within this hydrophobic pocket. nih.govnih.gov Researchers have designed and synthesized novel cyclopropyl-indole derivatives that establish critical interactions with amino acid residues in the binding site, such as forming a double hydrogen bond with Lys101. nih.govnih.gov Several of these compounds demonstrated potency against HIV replication comparable to the approved drug Nevirapine in phenotypic assays, showcasing the potential of this indole-based chemical series. nih.govnih.gov The structural diversity of NNRTIs is notable, and the indole core provides a robust framework for developing new agents to combat the challenge of drug resistance. nih.govresearchgate.net

The indole scaffold is a recurring motif in compounds investigated for a range of global health challenges, including malaria, tuberculosis, and diabetes.

Antimalarial Activity Malaria, caused by Plasmodium parasites, requires a continuous pipeline of new drugs due to emerging resistance. Indole derivatives, both synthetic and natural, are a significant source of antiplasmodial agents. nih.gov These compounds exhibit multiple mechanisms of action. nih.govnih.gov Some, like the alkaloid cryptolepine, are thought to interfere with the parasite's detoxification of heme by inhibiting the formation of hemozoin. nih.gov Others possess novel mechanisms; for example, the spiroindolone cipargamin (B606699) targets the parasite's sodium pump, PfATP4, disrupting its ion homeostasis. nih.gov A screen of GlaxoSmithKline's compound library identified a piperidine (B6355638) indole derivative with potent activity against P. falciparum. nih.govnih.gov Subsequent optimization of this hit compound led to new chemotypes with improved drug-like properties. nih.gov Bisindoles and trisindoles have also shown promising antimalarial activity against multidrug-resistant strains. acs.org

Antitubercular Activity Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading infectious cause of death worldwide. nih.govwjpsonline.com The indole nucleus is considered a promising scaffold for developing new anti-tubercular drugs. nih.govnih.gov The gut microbiota metabolite indole propionic acid, for instance, has been shown to inhibit the growth of Mtb. nih.govresearchgate.net Synthetic indole derivatives have been designed to target various essential mycobacterial processes. Some compounds inhibit enzymes involved in the synthesis of the unique mycobacterial cell wall, a well-validated drug target. nih.gov Other indole derivatives with an amphiphilic character have been shown to act by disrupting the integrity of the bacterial cell membrane, leading to depolarization, permeabilization, and ultimately, cell death. nih.gov This mechanism is advantageous as it can be effective against non-replicating "persister" cells. nih.gov

Antidiabetic Activity Diabetes is a growing global epidemic, necessitating the discovery of new therapeutic agents. nih.govresearchgate.netnottingham.ac.uk Indole derivatives, both from natural alkaloids and synthetic routes, are being explored for their antidiabetic potential. nih.govsci-hub.se One key mechanism of action is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates in the gut. nih.gov By inhibiting this enzyme, indole derivatives can lower postprandial blood glucose levels. In one study, a series of indole derivatives incorporating a thiazolidine-2,4-dione moiety were synthesized and found to be potent α-glucosidase inhibitors, with the most active compound (IT4) exhibiting an IC₅₀ value of 2.35 µM, far exceeding the potency of the drug acarbose. nih.gov Other proposed mechanisms for indole derivatives include the modulation of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism. nih.govsci-hub.se

Therapeutic AreaIndole Derivative/ScaffoldTarget/Mechanism of ActionKey FindingsSource
AntimalarialSpiroindolonesPfATP4 (sodium pump)Disrupts sodium and osmotic homeostasis in the parasite. nih.gov
AntimalarialPiperidine IndolesInhibition of hemozoin formationLead compounds identified with potent activity against chloroquine-sensitive and resistant strains. nih.govnih.gov
AntitubercularAmphiphilic IndolesCell membrane disruptionCauses membrane permeabilization and depolarization in Mtb. nih.gov
AntitubercularGeneral Indole ScaffoldsInhibition of cell wall biosynthesisTargets enzymes like L, D-transpeptidase and those involved in mycolic acid synthesis. nih.gov
AntidiabeticIndole-Thiazolidinedione Hybridsα-Glucosidase inhibitionCompound IT4 showed potent inhibition (IC₅₀ = 2.35 µM) and reduced blood glucose in diabetic mice. nih.gov
AntidiabeticGeneral Indole DerivativesPPARγ modulationSome derivatives act as partial agonists of PPARγ, a key regulator of glucose metabolism. nih.govsci-hub.se

Broader Academic Applications and Future Research Directions for 2 Methyl 5 Propan 2 Yl 1h Indole

The indole (B1671886) nucleus is a cornerstone in organic chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products, pharmaceuticals, and functional materials. mdpi.comacs.org The specific derivative, 2-methyl-5-(propan-2-yl)-1H-indole, with its distinct substitution pattern, represents a valuable probe and building block for numerous scientific investigations. Its future research directions and applications span materials science, synthetic chemistry, and medicinal drug design, driven by the ongoing quest for novel functionalities and enhanced efficiencies.

Q & A

Basic: What synthetic routes are recommended for 2-methyl-5-(propan-2-yl)-1H-indole?

Answer: A robust method involves nucleophilic substitution reactions. For example, 2-amino-p-cymene can be converted to the target compound via chloroacetylation using chloroacetyl chloride and triethylamine in anhydrous methylene chloride, followed by substitution with carboxylic acids . Copper(I) iodide (CuI)-catalyzed azide-alkyne cycloaddition in PEG-400/DMF mixtures (as seen in other indole syntheses) may also be adapted for regioselective functionalization .

Basic: How should researchers characterize this compound?

Answer: Use FTIR to identify key functional groups (e.g., amide carbonyl at ~1,656 cm⁻¹ and NH stretches at ~3,354 cm⁻¹) and multinuclear NMR (¹H, ¹³C) to confirm substituent positions . High-resolution mass spectrometry (HRMS) or FAB-HRMS validates molecular weight, while TLC monitors reaction progress .

Advanced: How to resolve contradictions in spectroscopic data during structure elucidation?

Answer: Cross-validate using complementary techniques:

  • Compare experimental NMR shifts with computational predictions (DFT).
  • Use X-ray crystallography (if crystals are obtainable) for unambiguous confirmation.
  • Replicate synthesis under controlled conditions to rule out impurities .

Advanced: How to address thermal decomposition during melting point or enthalpy of fusion (ΔfusH) analysis?

Answer: If decomposition occurs during melting (common in thermally labile indoles), estimate ΔfusH using the empirical relationship ΔfusH = Tfus × ΔfusS , where ΔfusS is approximated as 0.323 ± 0.026 J/g·K for phenylfuran analogs. Thermogravimetric analysis (TGA) can quantify decomposition thresholds .

Basic: What purification strategies are effective for this compound?

Answer:

  • Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) removes byproducts .
  • Recrystallization from ethanol or DCM/hexane mixtures improves purity for crystalline derivatives .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Screen solvents (e.g., PEG-400 enhances CuI-catalyzed reactions via coordination stabilization) .
  • Adjust stoichiometry of nucleophiles (e.g., carboxylic acids) and monitor reaction progress via in-situ FTIR or LC-MS.
  • Use flow chemistry for improved heat and mass transfer .

Advanced: What challenges arise in crystallographic analysis, and how are they mitigated?

Answer: Poor crystal quality due to flexible isopropyl groups can be addressed by:

  • Co-crystallization with stabilizing agents (e.g., acetic acid).
  • Using SHELXL for refinement against high-resolution data, leveraging constraints for disordered moieties .

Basic: How to confirm intermediate structures during synthesis?

Answer: Key intermediates (e.g., 2-chloro-N-[2-methyl-5-(propan-2-yl)phenyl]acetamide) are identified via:

  • FTIR : Amide C=O stretches at ~1,656 cm⁻¹.
  • ¹H NMR : Methyl and isopropyl protons as distinct multiplets (δ 1.2–1.4 ppm) .

Advanced: Are there alternative synthetic pathways using transition-metal catalysis?

Answer: Yes. Palladium- or rhodium-mediated cross-couplings (e.g., Suzuki-Miyaura) can introduce aryl/alkyl groups at the indole 5-position. For example, 3-formyl-1H-indole-2-carboxylate derivatives undergo Heck coupling for functionalization .

Advanced: How to assess thermal stability for storage or formulation studies?

Answer: Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to identify phase transitions and validate stability under accelerated aging conditions (e.g., 40°C/75% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.